

Comparative Quantitative Analysis of Methyl Phenyl Oxalate Conversion

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Compound of Interest

Compound Name: *Methyl phenyl oxalate*

Cat. No.: *B14670481*

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The conversion of **methyl phenyl oxalate** (MPO) is a critical step in the non-phosgene route for producing valuable chemicals such as diphenyl oxalate (DPO) and diphenyl carbonate (DPC). The primary method for MPO synthesis is the transesterification of dimethyl oxalate (DMO) with phenol. MPO then undergoes disproportionation to yield DPO and regenerate DMO. The efficiency of this process is highly dependent on the catalyst used. Below is a comparative summary of the performance of various catalysts in the conversion of DMO, which leads to the formation and subsequent conversion of MPO.

Catalyst	Support	Reaction Temperature (°C)	DMO Conversion (%)	MPO Selectivity (%)	DPO Selectivity (%)	Total Selectivity (MPO+DPO) (%)
TS-1	-	180	Not specified, but lower than Sn-modified TS-1	High	Low	99.2
Sn-modified TS-1 (2% Sn loading)	-	Not Specified	50.3	69.3 (Calculated)	29.9	99.2
MoO ₃	SiO ₂	180	Not Specified	49.3 (Yield)	17.3 (Yield)	>98
Ni-Co Alloy (15Ni-10Co)	SiO ₂	180	87	Not applicable (Hydrogenation reaction)	Not applicable (Hydrogenation reaction)	86 (Selectivity to Methyl Glycolate)
Copper-based	Activated Carbon	210-240	65.22 - 97.09	Not applicable (Hydrogenation reaction)	Not applicable (Hydrogenation reaction)	80.46 - 95.64 (Selectivity to Methyl Glycolate)
Silver-based (10w% Ag)	SBA-15	Not Specified	High	Not applicable (Hydrogenation reaction)	Not applicable (Hydrogenation reaction)	High (Selectivity to Ethylene Glycol)

Note: The data for Ni-Co, Copper-based, and Silver-based catalysts are for the hydrogenation of dimethyl oxalate, a related but different conversion pathway, and are included to provide a broader context of DMO conversion studies.

Experimental Protocols

Catalytic Conversion of Methyl Phenyl Oxalate

This protocol describes a general procedure for the transesterification of dimethyl oxalate with phenol to produce **methyl phenyl oxalate** and its subsequent disproportionation to diphenyl oxalate.

Materials:

- Dimethyl oxalate (DMO)
- Phenol
- Catalyst (e.g., Sn-modified TS-1)
- Solvent (if required)
- Internal standard for GC analysis (e.g., Ethyl benzoate)

Apparatus:

- A three-necked glass flask
- Reflux condenser
- Thermometer
- Magnetic stirrer with heating mantle
- Nitrogen inlet

Procedure:

- The catalyst (e.g., 1.8 g of TS-1) is activated by drying in an oven at 120°C for 2 hours, followed by calcination at 550°C for 4 hours.
- The reaction flask is charged with dimethyl oxalate (0.1 mol), phenol (0.5 mol), and the activated catalyst.
- The flask is equipped with a reflux condenser, thermometer, and nitrogen inlet.
- The reaction mixture is heated to the desired temperature (e.g., 180°C) under a nitrogen atmosphere with constant stirring.
- The reaction is allowed to proceed for a specified duration (e.g., 2 hours). To drive the reaction forward, methanol produced during the reaction can be removed from the system using a condenser with circulating water at 80°C.
- Samples are withdrawn from the reaction mixture at regular intervals for quantitative analysis.

Quantitative Analysis by Gas Chromatography (GC)

This protocol outlines the procedure for the quantitative analysis of the reaction products using a gas chromatograph with a flame ionization detector (FID).

Apparatus and Materials:

- Gas chromatograph (GC) with FID (e.g., SP-3420)
- Capillary column (e.g., HP-5 or OV-101)
- Internal standard (e.g., Ethyl benzoate)
- Syringe for sample injection
- Vials for sample preparation

Procedure:

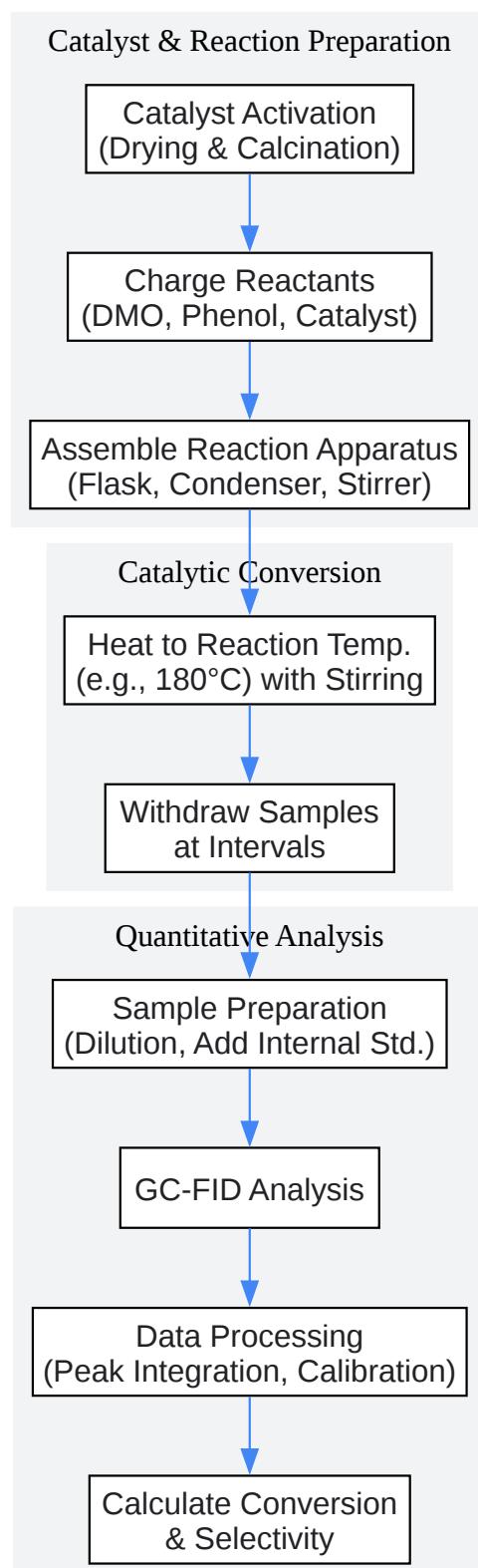
- Sample Preparation:

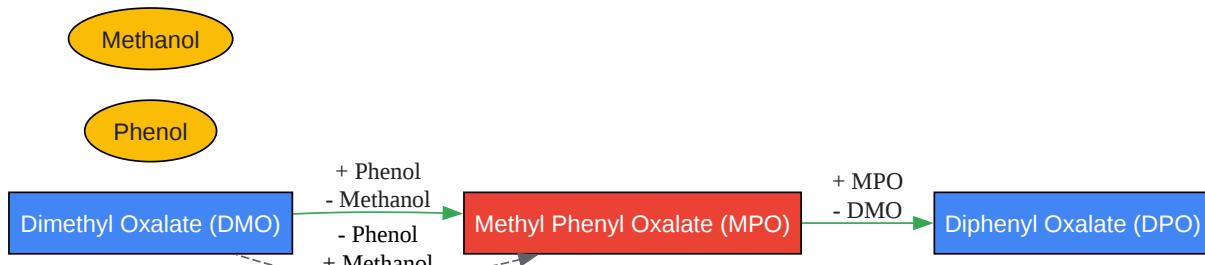
- Withdraw a sample from the reaction mixture.
- Accurately weigh the sample and dissolve it in a known volume of a suitable solvent.
- Add a precise amount of the internal standard (e.g., ethyl benzoate) to the sample solution.
- GC Conditions:
 - Injector Temperature: 250°C
 - Detector Temperature: 250°C
 - Column Temperature Program: Start at 60°C, hold for 1 minute, then ramp up to 200°C at a rate of 10°C/min.
 - Carrier Gas: Helium or Nitrogen.
- Calibration:
 - Prepare a series of standard solutions containing known concentrations of DMO, MPO, DPO, and the internal standard.
 - Inject the standard solutions into the GC to obtain a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
- Sample Analysis:
 - Inject the prepared sample solution into the GC.
 - Identify the peaks corresponding to DMO, MPO, DPO, and the internal standard based on their retention times.
 - Calculate the concentration of each component in the sample using the calibration curve.
- Calculation of Conversion and Selectivity:

- DMO Conversion (%) = $[(\text{Initial moles of DMO} - \text{Final moles of DMO}) / \text{Initial moles of DMO}] \times 100$
- MPO Selectivity (%) = $[\text{Moles of MPO produced} / (\text{Initial moles of DMO} - \text{Final moles of DMO})] \times 100$
- DPO Selectivity (%) = $[\text{Moles of DPO produced} / (\text{Initial moles of DMO} - \text{Final moles of DMO})] \times 100$

Visualizations

Experimental Workflow





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